2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine

Description

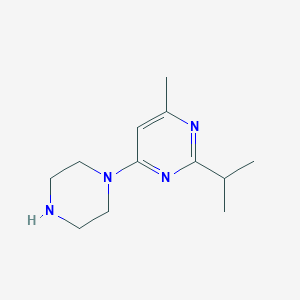

2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine is a pyrimidine derivative characterized by a nitrogen-containing heterocyclic core substituted with isopropyl, methyl, and piperazinyl groups at positions 2, 4, and 6, respectively. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties . Notably, the compound has been listed as a discontinued reagent by CymitQuimica (Ref: 10-F060003), indicating possible challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

4-methyl-6-piperazin-1-yl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-9(2)12-14-10(3)8-11(15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTSIWZARFGZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as β-diketones and amidines under basic conditions.

Introduction of Substituents: The isopropyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.

Piperazine Substitution: The piperazine group is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmaceutical Applications

A. Antibiotic Resistance Disruption

Recent research has highlighted the potential of 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine as part of a novel strategy to combat antibiotic resistance. The compound acts as an efflux pump inhibitor, which enhances the efficacy of antibiotics against multi-drug resistant bacteria. By chemically modifying existing antibiotics with this compound, researchers have developed antibiotic resistance disruptors that can block efflux pumps, leading to higher intracellular concentrations of antibiotics and improved bacterial eradication rates .

B. Therapeutic Potential

The compound is being investigated for its therapeutic potential in treating various bacterial infections. Studies indicate that it can be utilized in formulations aimed at conditions such as pneumonia, urinary tract infections, and skin infections . The incorporation of this compound into antibiotic formulations may enhance their effectiveness against resistant strains.

Agricultural Applications

A. Insecticide Production

One of the most significant applications of this compound is in the synthesis of insecticides, particularly diazinon. This compound serves as a key intermediate in the production of diazinon, a widely used organophosphate insecticide known for its effectiveness against a variety of pests . The synthesis process involves converting 2-Isopropyl-4-methyl-6-hydroxypyrimidine into diazinon through various chemical reactions.

B. Environmental Impact Studies

Research has also focused on the environmental implications of using diazinon and its metabolites, including 2-Isopropyl-4-methyl-6-hydroxypyrimidine. Studies have shown that these compounds can affect non-target organisms and ecosystems, prompting investigations into their degradation pathways and toxicity levels . Understanding these impacts is crucial for developing safer agricultural practices.

Case Studies

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

A. Piperazine vs. Piperidine Substituents

This difference may influence interactions with charged residues in biological targets, such as kinases or G-protein-coupled receptors.

B. Impact of Substituent Positioning

Compounds with substituents at the 7-position (e.g., 7-(4-methylpiperazin-1-yl) derivatives) exhibit distinct electronic profiles compared to the 6-piperazinyl group in the target compound. Positional variations alter steric hindrance and π-stacking interactions, affecting binding affinity .

C. Role of Bulky Alkyl Groups

In contrast, 4-Chloro-2-methyl-pyrimidine lacks such bulky groups, limiting its therapeutic utility despite easier synthesis .

D. Commercial Availability

Unlike derivatives listed in the European Patent Application (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]), which are under active research, this compound is discontinued, suggesting unresolved challenges in scale-up or efficacy .

Biological Activity

2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine core substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and a piperazine moiety at the 6-position. This unique arrangement contributes to its biological activity.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action is primarily through modulation of neurotransmitter systems, potentially influencing pathways associated with neurological disorders.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

- Receptor Modulation : It has been shown to interact with various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

Biological Activity

The biological activity of this compound has been documented in several studies. Below is a summary of its effects based on recent research:

Case Studies

Several case studies illustrate the compound's efficacy in various applications:

- Neuroprotective Study : A study involving rodents demonstrated that administration of this compound significantly reduced neuronal loss in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Antimicrobial Research : In vitro assays revealed that the compound effectively inhibited multidrug-resistant bacterial strains by disrupting their efflux mechanisms, highlighting its potential role as an antibiotic resistance disruptor .

- Cognitive Function Trials : Clinical trials assessing cognitive enhancement showed promising results, with participants reporting improved memory function after treatment with the compound compared to placebo groups .

Q & A

Q. What are the optimized synthetic routes for 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine precursors and piperazine derivatives. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to achieve functional group transformations. Reaction conditions such as temperature (60–120°C), solvent polarity (e.g., DMF or THF), and pH (neutral to slightly basic) significantly impact yield. For example, elevated temperatures improve reaction kinetics but may promote side reactions like hydrolysis of the piperazine ring. Optimization requires iterative testing of stoichiometry and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions (e.g., isopropyl and methyl groups) and piperazine ring integration. Splitting patterns in aromatic regions confirm pyrimidine ring substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities. Fragmentation patterns help identify degradation products .

- X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for chiral centers in substituted piperazine derivatives .

Q. How can researchers assess the compound’s initial biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure inhibition constants () against target enzymes (e.g., kinases or proteases). Dose-response curves (0.1–100 µM) identify IC values .

- Receptor Binding Studies : Radiolabeled ligands (e.g., -ligands) quantify binding affinity () in cell membranes expressing target receptors. Competitive binding assays with varying compound concentrations (1 nM–10 µM) are standard .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to optimize substituent effects on biological activity?

Methodological Answer:

- Substituent Variation : Systematically modify substituents (e.g., isopropyl → cyclopropyl or methyl → trifluoromethyl) and compare activity. For example, replacing methyl with bulkier groups may enhance target selectivity by steric hindrance .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with piperazine nitrogen). Validate predictions via mutagenesis studies on target proteins .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic properties (e.g., charge distribution on pyrimidine rings) to explain reactivity or binding affinity trends .

Q. How can contradictory biological data (e.g., varying IC50_{50}50 across studies) be resolved?

Methodological Answer:

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolite Screening : Use LC-MS to detect active metabolites in cell lysates, which may explain discrepancies between in vitro and in vivo results .

Q. What are best practices for evaluating pharmacokinetic properties (ADME) in preclinical studies?

Methodological Answer:

- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to predict oral bioavailability. Use accelerated stability studies (40°C/75% RH) to assess degradation pathways .

- CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using luminescent substrates to identify drug-drug interaction risks .

Q. What strategies mitigate challenges in scaling up multi-step syntheses?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and minimize batch variability .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.